Diethyl 4-oxododecanedioate
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Overview
Description
Diethyl 4-oxododecanedioate is an organic compound with the molecular formula C₁₆H₂₈O₅. It is a diester derivative of 4-oxododecanedioic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-oxododecanedioate can be synthesized through several methods. One common method involves the esterification of 4-oxododecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxododecanedioic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 4-hydroxydodecanedioate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxododecanedioic acid.
Reduction: Diethyl 4-hydroxydodecanedioate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-oxododecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 4-oxododecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of different products. These interactions are crucial in determining the compound’s reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
4-oxododecanedioic acid: The parent acid of diethyl 4-oxododecanedioate.
Diethyl 4-hydroxydodecanedioate: A reduced form of the compound.
Diethyl 4-oxooctanedioate: A shorter-chain analog.
Uniqueness
This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
90510-99-9 |
---|---|
Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
diethyl 4-oxododecanedioate |
InChI |
InChI=1S/C16H28O5/c1-3-20-15(18)11-9-7-5-6-8-10-14(17)12-13-16(19)21-4-2/h3-13H2,1-2H3 |
InChI Key |
OTTLTGDWSRHUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
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